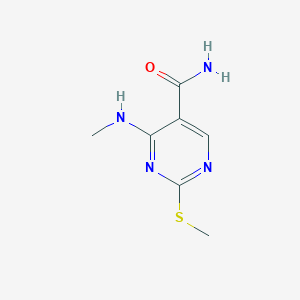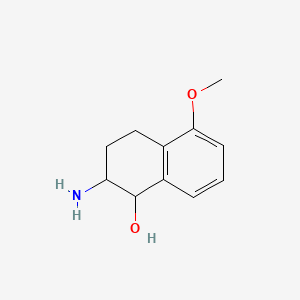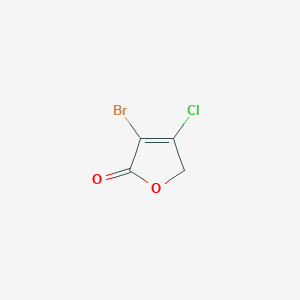
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using a suitable methylthiolating agent.
Amination: The methylamino group can be introduced through an amination reaction using methylamine.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Amino)-2-(methylthio)pyrimidine-5-carboxamide
- 4-(Methylamino)-2-(ethylthio)pyrimidine-5-carboxamide
- 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Uniqueness
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
863029-00-9 |
|---|---|
Molecular Formula |
C7H10N4OS |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H10N4OS/c1-9-6-4(5(8)12)3-10-7(11-6)13-2/h3H,1-2H3,(H2,8,12)(H,9,10,11) |
InChI Key |
IKFRXDCJEQMGBV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)




![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)



![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)


![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)
